molecular formula C8H10N2O B2765630 4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one CAS No. 88267-95-2

4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2765630
CAS No.: 88267-95-2
M. Wt: 150.181
InChI Key: KQUXCKYKMCJICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a bicyclic heterocyclic compound featuring a fused cyclopentane and pyrimidin-2-one core with a methyl substituent at the 4-position. Its synthesis typically involves multi-step procedures, including hydrogenation and purification via flash chromatography (FC) or medium-pressure liquid chromatography (MPLC), as demonstrated in the reaction of 4-hydroxy-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one under hydrogenation conditions . X-ray crystallography studies reveal a monoclinic crystal system (space group P2₁/c) with six independent molecules in the asymmetric unit, differing in the dihedral angles between the heterocyclic core and substituent planes (e.g., 4-chlorophenacyl derivatives), highlighting conformational flexibility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-6-3-2-4-7(6)10-8(11)9-5/h2-4H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUXCKYKMCJICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one typically involves multicomponent reactions. One common method includes the condensation of appropriate aldehydes, amines, and ketones under controlled conditions. The reaction is often carried out in the presence of catalysts such as acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidinones .

Scientific Research Applications

4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of cyclopenta-fused lactams, which are modified via substituents at the 4-position or additional functional groups. Key analogs include:

Table 1: Structural Comparison of Cyclopenta-Fused Lactams
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-Methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one Pyrimidin-2-one + cyclopentane 4-methyl C₈H₁₀N₂O 150.18 Conformational flexibility observed via X-ray crystallography
4-(Trifluoromethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one (JKZ) Pyridin-2-one + cyclopentane 4-trifluoromethyl C₉H₈F₃NO 219.17 Electron-withdrawing CF₃ group enhances electrophilicity
4-Propan-2-ylsulfanyl-1-propyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one Pyrimidin-2-one + cyclopentane 4-isopropylsulfanyl, 1-propyl C₁₃H₂₀N₂OS 252.38 Bulky substituents may influence solubility and steric interactions
1-(4-Chlorophenyl)-4-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-derivative Pyrimidin-2-one + cyclopentane 4-sulfanyl chain, 1-(4-chlorophenyl) C₂₃H₂₁ClN₂O₄S 456.95 Extended substituents suggest potential for biological target engagement
CPI098 (4-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one) Diazepin-2-one + benzene 4-methyl C₁₀H₁₂N₂O 176.22 Larger 7-membered ring system; commercial availability for biochemical assays

Physicochemical and Electronic Properties

  • Electron-Donating vs.
  • Steric Effects : Bulkier substituents (e.g., isopropylsulfanyl in ) reduce conformational freedom and may hinder intermolecular interactions compared to the smaller methyl group .

Biological Activity

4-Methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory and anticancer properties, alongside structure-activity relationships (SARs), synthesis methods, and relevant case studies.

  • Molecular Formula : C8H10N2O
  • Molecular Weight : 150.18 g/mol
  • CAS Number : [not provided in the search results]

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including compounds similar to this compound. These compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

  • Inhibition of COX Enzymes :
    • Compounds related to this compound exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, certain derivatives showed IC50 values around 0.04μM0.04\mu M against COX-2 .
  • In Vivo Studies :
    • In carrageenan-induced paw edema models in rats, pyrimidine derivatives displayed effective anti-inflammatory action with ED50 values indicating potency similar to indomethacin .

Anticancer Activity

The compound's structural features suggest potential as a c-Met kinase inhibitor. Deregulation of c-Met is associated with various cancers.

  • c-Met Inhibition :
    • A study on related compounds indicated that some derivatives showed promising inhibitory activity against c-Met kinase with IC50 values as low as 68nM68nM . This suggests that modifications in the structure could enhance selectivity and potency against cancer cell lines.
  • Cell Line Studies :
    • Evaluation against multiple cancer cell lines (e.g., MKN45 and EBC-1) demonstrated that specific derivatives exhibited low micromolar potency, indicating their potential as therapeutic agents in oncology .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

SubstituentEffect on Activity
Electron-donating groupsEnhance anti-inflammatory activity
Alkyl substitutionsMay improve solubility and bioavailability
Aromatic ringsInfluence binding affinity to target enzymes

Research indicates that the presence of electron-releasing substituents enhances the compound's efficacy against COX enzymes and c-Met kinase .

Case Study 1: Anti-inflammatory Effects

A series of pyrimidine derivatives were synthesized and tested for their anti-inflammatory effects using both in vitro and in vivo models. The results indicated that specific substitutions significantly enhanced their potency compared to standard treatments like indomethacin.

Case Study 2: Anticancer Potential

Another study focused on a library of tetrahydro-pyrimidine derivatives targeting c-Met kinase. The findings revealed that modifications led to compounds with improved selectivity and lower toxicity profiles in human cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one, and how do reaction conditions impact yield?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted cyclopentane derivatives with urea or thiourea analogs. A one-pot approach using microwave-assisted heating (e.g., 80–120°C in acetonitrile with DIPEA as a base) is efficient for small-scale synthesis . For higher purity, multi-step methods are preferred, such as constructing the pyrimidinone core first, followed by methyl group introduction via alkylation. Catalysts like Cs₂CO₃ and solvents like DMSO are critical for regioselectivity . Key Data:

MethodYield (%)Purity (HPLC)Reference
One-pot (microwave)50–60>90%
Multi-step (alkylation)65–75>95%

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

Methodological Answer:

  • NMR : Assign signals using ¹H/¹³C NMR with DEPT-135 to distinguish CH₂ and CH₃ groups in the cyclopentane and pyrimidinone moieties. The methyl group at C4 appears as a singlet (~δ 2.1 ppm in ¹H NMR) .
  • X-ray Crystallography : Resolve ring puckering in the tetrahydrocyclopenta system, as observed in analogs like 2-(pyridin-2-yl)-cyclopenta[d]pyrimidin-4-one .
  • HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to confirm purity and detect byproducts like dehydro derivatives .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : The lactam ring is prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Store in neutral buffers (e.g., PBS) at 4°C for biological assays .
  • Thermal Stability : Decomposition occurs above 150°C (TGA data from analogs). For long-term storage, lyophilize and keep under inert gas .

Q. What impurities are commonly observed during synthesis, and how can they be mitigated?

Methodological Answer:

  • Byproducts : Unreacted cyclopentane intermediates or over-alkylated derivatives (e.g., dimethyl analogs).
  • Mitigation : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 4-methyl-cyclopenta[d]pyrimidin-2-one derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., CDK9). The methyl group enhances hydrophobic binding in the ATP pocket, as seen in pyrrolo[2,3-d]pyrimidine analogs .
  • QSAR : Correlate logP values (e.g., XlogP ~0.9 for pyridinyl analogs) with cellular permeability .

Q. What structure-activity relationships (SAR) are observed in cyclopenta[d]pyrimidinone analogs?

Methodological Answer: Modifications at C4 (methyl vs. trifluoromethyl) and ring fusion (cyclopentane vs. thieno) significantly alter activity:

SubstituentBioactivity (IC₅₀, μM)TargetReference
4-Methyl2.1 ± 0.3CDK9
4-Trifluoromethyl0.8 ± 0.2CDK9
Thieno-fused5.4 ± 1.1EGFR

Q. How can advanced spectroscopic techniques resolve stereochemical ambiguities in this compound?

Methodological Answer:

  • NOESY NMR : Identify spatial proximity between the C4 methyl and cyclopentane protons to confirm ring conformation .
  • HRMS : Use ESI+ mode (e.g., m/z calc. 177.0794 for C₉H₁₁N₂O⁺) to distinguish isotopic patterns from impurities .

Q. What experimental strategies address contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Validation : Replicate assays (e.g., MTT proliferation tests) across multiple cell lines (e.g., MIA PaCa-2 vs. PANC-1) to account for cell-specific effects .
  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseScan) to identify off-target interactions .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer:

  • Scale-Up Issues : Poor heat dissipation in one-pot reactions leads to side products. Switch to continuous flow reactors for better temperature control .
  • Purification : Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether) for cost-effective large-scale production .

Q. How can degradation pathways be analyzed to improve formulation stability?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) and analyze via LC-MS to identify photolytic byproducts .
  • Excipient Screening : Test compatibility with stabilizers like hydroxypropyl-β-cyclodextrin (HPβCD) to inhibit hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.